molecular formula C13H18ClN3O3S B1386944 1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide CAS No. 951625-09-5

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide

Cat. No.: B1386944
CAS No.: 951625-09-5
M. Wt: 331.82 g/mol
InChI Key: WEQNWRGUHIBNSQ-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide is a chemical compound with the molecular formula C13H18ClN3O3S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a chloro-substituted phenyl group, and a carbohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the chloro-substituted phenyl group: This step involves the chlorination of the phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methylsulphonyl group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.

    Formation of the carbohydrazide moiety: This involves the reaction of the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide can be compared with other similar compounds, such as:

    1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carbohydrazide group.

    1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbohydrazide group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloro-4-methylsulfonylphenyl)piperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3S/c1-21(19,20)10-4-5-12(11(14)7-10)17-6-2-3-9(8-17)13(18)16-15/h4-5,7,9H,2-3,6,8,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQNWRGUHIBNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide
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